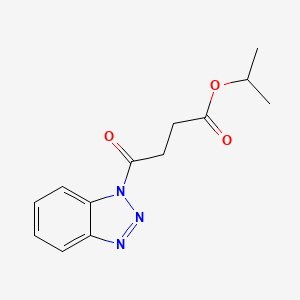
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety and an ester functional group. The presence of these groups imparts specific chemical properties that make it valuable for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE typically involves the esterification of 4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutanoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzotriazole group.
Major Products
Oxidation: 4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutanoic acid.
Reduction: 4-(1H-1,2,3-benzotriazol-1-yl)-4-hydroxybutanoate.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism by which PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE exerts its effects is primarily through its interaction with specific molecular targets. The benzotriazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-HYDROXYBUTANOATE: A reduced form of the compound.
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOIC ACID: An oxidized form of the compound.
Uniqueness
PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE is unique due to its ester functional group, which imparts specific reactivity and solubility properties. This makes it more versatile in various chemical reactions compared to its similar compounds.
Properties
IUPAC Name |
propan-2-yl 4-(benzotriazol-1-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)19-13(18)8-7-12(17)16-11-6-4-3-5-10(11)14-15-16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRISBWJULUSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














